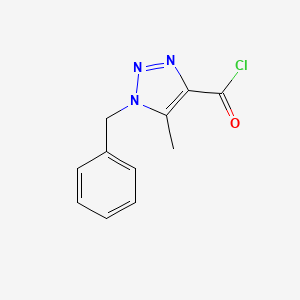

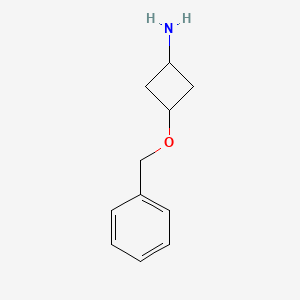

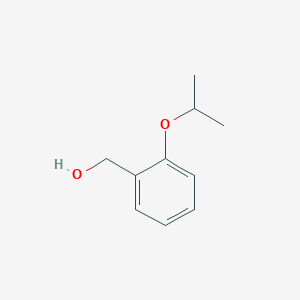

![molecular formula C20H38O2Si2 B1280839 1,3-双[(叔丁基二甲基甲硅烷基氧基)甲基]苯 CAS No. 1055310-31-0](/img/structure/B1280839.png)

1,3-双[(叔丁基二甲基甲硅烷基氧基)甲基]苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene is not directly mentioned in the provided papers. However, the papers discuss various bis-substituted benzene derivatives, which can offer insights into the chemical behavior and properties that might be expected from similar compounds. For instance, bis(benzimidazolyl)benzene derivatives exhibit anionophoric activity, which suggests that the bis-substituted benzene core can be an active site for chemical interactions .

Synthesis Analysis

The synthesis of bis-substituted benzene derivatives is often achieved through reactions involving nucleophilic substitution or C-H activation. For example, 1,4-bis(dimesitylphosphino)benzene was synthesized via aromatic nucleophilic substitution , while 1,2-bis(trimethylsilyl)benzenes were obtained through Diels-Alder cycloaddition and C-H activation reactions . These methods indicate that the synthesis of 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene could potentially involve similar strategies.

Molecular Structure Analysis

The molecular structure of bis-substituted benzene derivatives can be elucidated using spectroscopic methods and X-ray crystallography. For instance, the structure of 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene was characterized by UV-Vis spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene.

Chemical Reactions Analysis

Bis-substituted benzene derivatives can undergo various chemical reactions. For example, 1,4-bis(trimethylsilyl)-2-butene reacts with aromatic aldehydes to yield homoallylic alcohols and (1-vinylallyl)benzene type compounds . Similarly, 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene might be expected to participate in reactions with electrophiles or nucleophiles, depending on the functional groups present.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-substituted benzene derivatives can vary widely. Some compounds exhibit liquid crystalline properties and fluorescence , while others are used in cationic polymerizations . The electron-withdrawing or donating nature of the substituents can significantly affect these properties. Therefore, the specific physical and chemical properties of 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene would need to be determined experimentally.

科学研究应用

1. 合成和光谱学

1,3-双[(叔丁基二甲基甲硅烷基氧基)甲基]苯及其衍生物在合成和光谱学研究中发挥着作用。例如,合成了一个相关分子 1,3-双[(5,6-二甲基-1H-苯并[d]咪唑-1-基)甲基]苯,并通过紫外-可见光谱、红外光谱和单晶 X 射线衍射对其进行了表征。这展示了其在分子结构分析和光谱研究中的用途 (李、耿、何和崔,2013)。

2. 聚合物复合材料

1,3-双[(叔丁基二甲基甲硅烷基氧基)甲基]苯的衍生物用于生产异氰酸酯,异氰酸酯在光学聚合物复合材料中具有应用。这些材料由于其优异的耐受性,在建筑、汽车和其他行业中非常重要 (董建勋等,2018)。

3. 含氟聚醚

在聚合物科学领域,源自 1,3-双[(叔丁基二甲基甲硅烷基氧基)甲基]苯的高度氟化单体与二酚反应生成可溶、疏水、低介电聚醚。这些材料因其热稳定性而著称,并用于高性能应用中 (菲奇等,2003)。

4. 阴离子传输和催化

1,3-双[(叔丁基二甲基甲硅烷基氧基)甲基]苯的一些衍生物在阴离子传输和催化中表现出显着的活性。例如,用吸电子取代基进行修饰会导致阴离子载体活性显着增加 (彭等,2016)。此外,已经开发了基于类似结构的钯催化剂,用于烯烃的烷氧羰基化,这是工业均相催化中的一个关键过程 (董等,2017)。

5. 分子线和电化学应用

该化合物还用于制造分子线并因其电化学性质而被探索。例如,制备了带有二茂铁基团的 1,4-双(3-甲氧基噻吩-2-基)苯(一种相关结构),用作分子线,并研究了其电化学特性 (坂本、浩井和佐藤,2003)。

安全和危害

属性

IUPAC Name |

tert-butyl-[[3-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]methoxy]-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2Si2/c1-19(2,3)23(7,8)21-15-17-12-11-13-18(14-17)16-22-24(9,10)20(4,5)6/h11-14H,15-16H2,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMYJIVOGSHQRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC(=CC=C1)CO[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478693 |

Source

|

| Record name | 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene | |

CAS RN |

1055310-31-0 |

Source

|

| Record name | 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

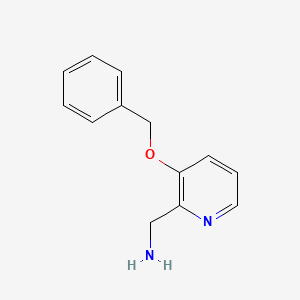

![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B1280777.png)

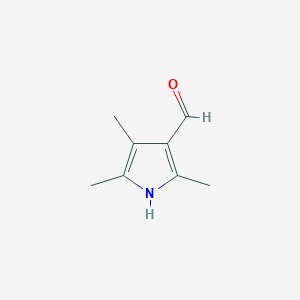

![N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1280778.png)